(1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate

chiral building block enantioselective synthesis medicinal chemistry

(1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate (CAS 527751-16-2) is a single-enantiomer, cis‑configured cyclobutane‑1‑carboxylate derivative bearing a secondary alcohol and a gem‑dimethyl group. It belongs to the class of chiral cyclobutane building blocks widely employed in medicinal chemistry to introduce conformational rigidity and defined stereochemistry into drug candidates.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 527751-16-2
Cat. No. B1457441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate
CAS527751-16-2
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCC1(C(CC1O)C(=O)OC)C
InChIInChI=1S/C8H14O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5-6,9H,4H2,1-3H3
InChIKeyCXBVPPWGWUOBMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer’s Guide to (1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate (CAS 527751-16-2): A Chirally Defined Cyclobutane Building Block for Medicinal Chemistry Procurement


(1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate (CAS 527751-16-2) is a single-enantiomer, cis‑configured cyclobutane‑1‑carboxylate derivative bearing a secondary alcohol and a gem‑dimethyl group. It belongs to the class of chiral cyclobutane building blocks widely employed in medicinal chemistry to introduce conformational rigidity and defined stereochemistry into drug candidates . The compound is supplied as a liquid under inert atmosphere and typically offered at ≥97% purity by reputable vendors .

Why (1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate Cannot Be Replaced by Its Racemate or Diastereomer


In chiral cyclobutane building blocks, the absolute configuration at the ring carbons directly governs the three‑dimensional architecture of the final molecule; a change in stereochemistry can invert or abolish target‑receptor interactions . The (1S,3R) enantiomer delivers a specific spatial arrangement of the ester and hydroxyl groups that is distinct from the (1R,3S) enantiomer (CAS 1392804-41-9) and the trans‑(1R,3R) diastereomer (CAS 1931921-41-3). Simply substituting a racemic or diastereomeric mixture introduces stereochemical heterogeneity that complicates crystallisation, alters biological potency, and undermines regulatory acceptance of pharmaceutical intermediates. The quantitative differentiators presented below substantiate why procurement specifications must explicitly demand (1S,3R) stereochemistry.

Quantitative Differentiators of (1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate Versus Its Closest Analogs


Defined Absolute Configuration Versus Racemate: Enantiomeric Identity Prevents Stereochemical Ambiguity

The target compound is the single (1S,3R) enantiomer, whereas the most widely available cis‑hydroxy‑ester comparator (CAS 1392804-41-9) is sold as the (1R,3S)-rel (racemic) mixture . The racemate contains equal amounts of both enantiomers, which results in a net optical rotation of zero, while the single enantiomer exhibits a non‑zero specific rotation (exact value vendor‑specific and must be requested with the certificate of analysis). In chiral chromatography, the (1S,3R) enantiomer elutes as a single peak under optimised conditions, whereas the racemate shows two distinct peaks .

chiral building block enantioselective synthesis medicinal chemistry

Predicted Lipophilicity (LogP) Differentiation Supports Distinct ADME Profiles in Drug Candidates

The calculated octanol‑water partition coefficient (LogP) for the (1S,3R) enantiomer is 0.57, whereas the (1R,3S) racemate is reported with a LogP of 0.69 . Although enantiomers ordinarily share identical physicochemical properties in achiral environments, this discrepancy arises from different computational models or measurement conditions and is frequently observed in vendor databases. The lower LogP value suggests marginally better aqueous solubility and reduced non‑specific binding, which can be advantageous for early‑stage fragment‑based drug design where favourable physico‑chemical profiles are critical for hit progression.

LogP ADME drug-likeness

Procurement Cost Analysis: (1S,3R) Single Enantiomer Carries a Premium Reflecting Higher Synthetic Complexity

Pricing data aggregated from multiple vendors indicates that the single‑enantiomer (1S,3R) building block is offered at a premium of approximately 2‑ to 3‑fold over the corresponding racemic mixture. For example, a 250 mg unit of the (1S,3R) enantiomer (≥97% purity) is listed at ca. ¥1,961 , whereas 250 mg of the (1R,3S)-rel racemate (95% purity) is available for ca. ¥661–¥4,420 [1]. This price differential reflects the additional synthetic or resolution steps required to access enantiopure material and should be weighed against the cost of in‑house chiral separation or the risk of downstream attrition when using racemic intermediates.

cost efficiency procurement building block

Polar Surface Area (PSA) as a Secondary Descriptor of Hydrogen‑Bonding Capacity

The topological polar surface area (PSA) of the (1S,3R) enantiomer is calculated as 46.53 Ų . This value is identical to that of the (1R,3S) enantiomer (same connectivity and configuration in a cis‑relationship), reflecting the conserved hydrogen‑bond donor/acceptor count. The PSA value serves as a baseline for medicinal chemists evaluating blood–brain barrier penetration and oral bioavailability; compounds with PSA < 60 Ų are generally considered to have good membrane permeability [1]. This parameter is equivalent across enantiomers and therefore does not differentiate the target compound from its enantiomer, but it distinguishes the cis‑hydroxy‑ester scaffold from trans‑diastereomers (where the relative orientation of OH and CO₂Me alters the three‑dimensional hydrogen‑bond presentation) in docking and pharmacophore modelling.

PSA hydrogen bonding molecular descriptor

Optimal Procurement and Application Scenarios for (1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate


Enantioselective Synthesis of Cyclobutane‑Containing Pharmaceutical Intermediates

When a target molecule requires a cis‑2,2‑dimethylcyclobutane scaffold with a defined (1S,3R) configuration, this enantiomerically pure building block eliminates the need for chiral preparative chromatography. The defined stereochemistry directly translates into high diastereomeric excess in coupling reactions such as ester hydrolysis, amide bond formation, or Mitsunobu inversions, thereby reducing purification burden and improving overall yield. Procurement of the single enantiomer is recommended when the downstream product’s bioactivity is known to be enantioselective .

Structure–Activity Relationship (SAR) Studies Requiring Absolute Stereochemical Control

In medicinal chemistry SAR campaigns, the use of the (1S,3R) enantiomer allows unambiguous interpretation of biological data. When matched‑molecular pair analysis is performed against the (1R,3S) enantiomer or the trans‑diastereomer, the observed differences in IC₅₀ or Kᵢ values can be confidently attributed to stereochemical effects rather than to racemic contamination. This is critical for patent filings and regulatory submissions where precise stereochemical assignment is mandatory .

Fragment‑Based Drug Discovery (FBDD) Libraries

With a molecular weight of 158.2 Da, a LogP of 0.57, and a PSA of 46.5 Ų, the compound meets the ‘rule‑of‑three’ criteria for fragment libraries. Its chiral, conformationally constrained cyclobutane core offers a rigid scaffold that can be elaborated via the ester and hydroxyl handles into larger lead‑like molecules. The (1S,3R) enantiopure form ensures that hit expansion proceeds without stereochemical ambiguity, facilitating structure‑based design [1].

Asymmetric Catalysis and Chiral Ligand Synthesis

The hydroxyl and ester groups serve as orthogonal functional handles for derivatisation into chiral auxiliaries or ligands. The (1S,3R) configuration can be leveraged to induce facial selectivity in catalytic asymmetric transformations. Researchers procuring this enantiomer should request a certificate of analysis confirming enantiomeric excess >95% to ensure reproducibility in catalytic screening.

Quote Request

Request a Quote for (1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.